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Compound of Interest

Compound Name: Formoterol-D6 Fumarate

Cat. No.: B1163125 Get Quote

Abstract
This technical guide provides a comprehensive analysis of Formoterol-D6 Fumarate, a stable

isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Formoterol in

biological matrices. Designed for researchers in pharmacokinetics (PK) and therapeutic drug

monitoring (TDM), this document details physicochemical properties, validated LC-MS/MS

protocols, and mechanistic insights into overcoming matrix effects in electrospray ionization

(ESI).

Physicochemical Identity & Profile
Formoterol-D6 Fumarate is the deuterated analog of the long-acting

-adrenergic agonist Formoterol. It functions as a surrogate analyte to compensate for variability
in extraction recovery and ionization efficiency during mass spectrometry.
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Parameter Details

Chemical Name

N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-

(4-methoxyphenyl)-1-methylethyl-1,1,2,3,3,3-

d6]amino]ethyl]phenyl]formamide fumarate (2:1)

CAS Number (D6) 1020719-45-2 (Specific to Formoterol-D6)

CAS Number (Unlabeled) 43229-80-7 (Formoterol Fumarate Dihydrate)

Molecular Formula (Fumarate Salt)

Molecular Weight 816.96 g/mol (Salt) / 350.44 g/mol (Free Base)

Isotopic Purity

98% atom D;

99% deuterated forms (

)

Appearance White to off-white solid

Solubility
Soluble in DMSO, Methanol; slightly soluble in

water

Isotopic Labeling Architecture
The deuterium labeling is typically located on the 1-(4-methoxyphenyl)propan-2-yl side chain.

This strategic placement ensures the label is metabolically stable and does not undergo back-

exchange in aqueous solvents, a critical requirement for accurate quantification.

Label Position: 1,1,2,3,3,3-d6 (Hexadeuterated on the propyl linker).

Mass Shift: +6 Da relative to the unlabeled free base (344.4

350.4 Da).

Technical Application: The Role of SIL-IS in LC-
MS/MS

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In high-sensitivity bioanalysis (sub-pg/mL levels), Matrix Effects—specifically ion suppression

or enhancement in the ESI source—are the primary source of quantitative error. Formoterol-
D6 Fumarate is essential because it co-elutes with the analyte, experiencing the exact same

suppression profile at the moment of ionization.

Mechanism of Action
Extraction Compensation: Corrects for analyte loss during SPE or LLE steps.

Ionization Normalization: If phospholipids in plasma suppress the Formoterol signal by 40%,

the Formoterol-D6 signal is also suppressed by 40%. The Area Ratio (Analyte/IS) remains

constant, preserving accuracy.

Stability & Storage[2]
Storage: -20°C (Long-term). Hygroscopic; store in a desiccator.

Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for >6 months at -20°C.

Handling: Protect from light to prevent photodegradation of the formamide moiety.

Experimental Protocol: Quantitation in Human
Plasma
The following protocol is synthesized from validated methods achieving a Lower Limit of

Quantification (LLOQ) of 0.2 pg/mL.

Sample Preparation (Solid Phase Extraction - SPE)
Rationale: SPE provides cleaner extracts than Protein Precipitation (PPT), crucial for

minimizing background noise at low concentrations.

Reagents:

IS Working Solution: 10 ng/mL Formoterol-D6 in 50:50 Methanol:Water.

SPE Cartridge: Mixed-mode Weak Cation Exchange (e.g., Oasis WCX or equivalent).
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Step-by-Step Workflow:

Aliquot: Transfer 500 µL human plasma to a clean tube.

IS Addition: Spike with 50 µL of Formoterol-D6 working solution. Vortex 30s.

Pre-treatment: Add 500 µL 4%

(aq). Vortex to disrupt protein binding.

Conditioning:

1 mL Methanol[1][2]

1 mL Water[1]

Loading: Load pre-treated sample onto WCX cartridge (Gravity or low vacuum).

Washing:

Wash 1: 1 mL 0.05%

(aq) (Removes acidic interferences).

Wash 2: 1 mL Acetonitrile (Removes neutral hydrophobic interferences).

Elution: Elute with 2 x 100 µL of 2% Formic Acid in Acetonitrile.

Note: Acidic elution breaks the ionic interaction with the WCX sorbent.

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in 100 µL Mobile Phase.

LC-MS/MS Instrumentation Parameters
Chromatography (UHPLC):

Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., ACQUITY BEH C18).[3]
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Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

Mobile Phase B: Acetonitrile.[1]

Flow Rate: 0.4 mL/min.

Gradient: 10% B to 90% B over 3.0 min.

Mass Spectrometry (ESI+):

Source: Electrospray Ionization (Positive Mode).[4][1]

MRM Transitions:

Analyte
Precursor Ion (

)

Product Ion (

)
Role

Formoterol 345.2 149.1 Quantifier

Formoterol 345.2 121.1 Qualifier

Formoterol-D6 351.2 155.2 Internal Standard

Note: The mass shift of +6 is observed in both precursor and product ions, confirming the label

is retained in the fragment.

Visualization of Workflows
Bioanalytical Logic Flow
This diagram illustrates the critical checkpoints where Formoterol-D6 corrects for variability.
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Caption: Workflow demonstrating Formoterol-D6 integration. The IS compensates for variability

in the highlighted 'IS Correction Mechanism' cluster.
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Chemical Structure & Fragmentation
Conceptual representation of the labeled sites and MS/MS fragmentation.
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Caption: MS/MS transition logic. The D6 label on the side chain is retained in the primary

fragment ion (m/z 155.2).

Performance Metrics (Reference Data)
When utilizing Formoterol-D6 Fumarate in the described workflow, the following performance

metrics are typical for a validated GLP method:

Metric Specification

Linearity Range
0.2 – 100 pg/mL (

)

Precision (CV%) < 5.0% (Intra-day); < 8.0% (Inter-day)

Accuracy 95 – 105% of nominal concentration

Recovery ~60-70% (Consistent between Analyte and IS)

Matrix Factor 0.95 – 1.05 (IS-normalized)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. ssi.shimadzu.com [ssi.shimadzu.com]

3. waters.com [waters.com]

4. Ultra-sensitive determination of Formoterol in human serum by high performance liquid
chromatography and electrospray tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Formoterol-D6 (Major) (Mixture of Diastereomers) [lgcstandards.com]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Formoterol-D6 Fumarate in
Bioanalytical Workflows]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163125#formoterol-d6-fumarate-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pdf.benchchem.com/12412/Application_Note_A_Sensitive_and_Robust_LC_MS_MS_Method_for_the_Quantification_of_Formoterol_in_Human_Plasma.pdf
https://pdf.benchchem.com/12412/Application_Note_A_Sensitive_and_Robust_LC_MS_MS_Method_for_the_Quantification_of_Formoterol_in_Human_Plasma.pdf
https://www.researchgate.net/publication/256540529_An_Improved_Liquid_Chromatography-Tandem_Mass_Spectrometric_Method_to_Quantify_Formoterol_in_Human_Urine
https://pubchem.ncbi.nlm.nih.gov/compound/Formoterol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fproduct%2Fb12412462
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.shimadzu.com
https://www.researchgate.net/figure/The-chemical-structure-of-formoterol_fig1_256540529
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FFormoterol
https://www.benchchem.com/product/b1163125?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bocsci.com
https://www.benchchem.com/product/b1163125?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/12412/Application_Note_A_Sensitive_and_Robust_LC_MS_MS_Method_for_the_Quantification_of_Formoterol_in_Human_Plasma.pdf
https://www.ssi.shimadzu.com/sites/ssi.shimadzu.com/files/pim/pim_document_file/ssi/applications/posters/24085/MP-803-LC-4_Formoterol_ASMS_2024-24052024.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2020/a-rapid-method-for-the-ultra-sensitive-quantification-of-budesonide-and-formoterol-in-human-plasma.html
https://pubmed.ncbi.nlm.nih.gov/16275132/
https://pubmed.ncbi.nlm.nih.gov/16275132/
https://pubmed.ncbi.nlm.nih.gov/16275132/
https://www.lgcstandards.com/GE/en/Formoterol-D6-Major-Mixture-of-Diastereomers-/p/TRC-F693402
https://www.researchgate.net/figure/The-chemical-structure-of-formoterol_fig1_256540529
https://www.researchgate.net/publication/256540529_An_Improved_Liquid_Chromatography-Tandem_Mass_Spectrometric_Method_to_Quantify_Formoterol_in_Human_Urine
https://pubchem.ncbi.nlm.nih.gov/compound/Formoterol
https://www.benchchem.com/product/b1163125#formoterol-d6-fumarate-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1163125#formoterol-d6-fumarate-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1163125#formoterol-d6-fumarate-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1163125#formoterol-d6-fumarate-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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